Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is a complex organic compound with significant structural intricacies. Its molecular formula is , and it features fused aromatic rings along with amide and ester functionalities. The compound is primarily utilized in scientific research and is cataloged under the CAS number 379236-40-5, indicating its unique identification in chemical databases.
The synthesis of Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate involves multiple steps that typically include:
Technical details regarding specific reagents, catalysts, and reaction conditions are often proprietary or found in specialized chemical literature .
The molecular structure of Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate can be represented using various chemical notation systems:
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)These representations highlight the compound's intricate connectivity and functional groups that contribute to its chemical behavior and potential reactivity.
Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate may undergo various chemical reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and synthetic applications .
The mechanism of action for Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is not extensively documented but may involve:
Quantitative data on its efficacy or potency in biological assays would be essential for a comprehensive understanding of its mechanism .
The physical and chemical properties of Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyldihydrothieno[2,3-d]pyrimidin -2 -yl)thio)acetamido)isophthalate include:
Understanding these properties is vital for practical applications in research settings .
Dimethyl 5-(2-((5-(5-methylfuran -2 -yl)-4 -oxo -3 -phenyl -3 ,4 -dihydrothieno [2 ,3 -d ]pyrimidin -2 -yl )thio )acetamido )isophthalate has potential applications in:
Research into its applications continues to evolve as more data becomes available regarding its interactions and effects within biological systems .
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: